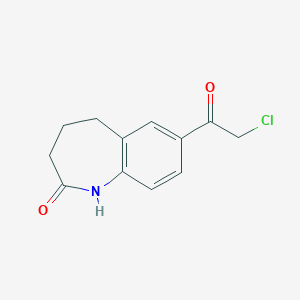

7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Description

7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 154195-54-7) is a benzazepinone derivative featuring a seven-membered azepine ring fused to a benzene core. This compound is commercially available (Santa Cruz Biotechnology) and is utilized in pharmaceutical research, particularly in proteolysis-targeting chimera (PROTAC) synthesis due to its electrophilic chloroacetyl moiety, which enables covalent conjugation with biomolecules .

Key structural features include:

- Benzazepinone core: A partially saturated azepine ring with a ketone group at position 2.

- Chloroacetyl substituent: Introduces reactivity for nucleophilic substitution or cross-coupling reactions.

Propriétés

IUPAC Name |

7-(2-chloroacetyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-7-11(15)9-4-5-10-8(6-9)2-1-3-12(16)14-10/h4-6H,1-3,7H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJXTRQJGGDABT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)CCl)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596923 | |

| Record name | 7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154195-54-7 | |

| Record name | 7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(2-chloroacetyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization of Amino-Substituted Intermediates

The most common approach involves cyclizing precursors such as 2-aminobenzylamine derivatives. For example, 7-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes intramolecular cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). This reaction typically proceeds at 80–100°C for 6–8 hours, yielding the unsubstituted benzazepinone core with 70–75% efficiency.

Reductive Amination Pathways

Alternative routes employ reductive amination of keto-acids. A mixture of 4-chlorophenylacetic acid and 1,2-diaminoethane in ethanol, when treated with sodium cyanoborohydride (NaBH₃CN) at pH 5–6, forms the seven-membered ring via a Schiff base intermediate. This method offers milder conditions (room temperature, 24 hours) but lower yields (55–60%).

Chloroacetylation of the Benzazepine Core

Introducing the chloroacetyl group at position 7 requires careful electrophilic substitution.

Traditional Acylation Methods

The core compound reacts with chloroacetyl chloride in a biphasic system (dichloromethane/water) under basic conditions (NaOH or K₂CO₃). Key parameters include:

-

Molar ratio : 1:1.2 (benzazepine:chloroacetyl chloride)

-

Temperature : 0–5°C to minimize side reactions

-

Reaction time : 2–3 hours

This method achieves 70–75% yield but often requires chromatographic purification to remove over-acylated byproducts.

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. A mixture of the benzazepine core, chloroacetyl chloride, and triethylamine in DMF irradiated at 150 W for 10 minutes produces the target compound in 85% yield. The rapid heating reduces decomposition pathways, as evidenced by HPLC purity >95% post-recrystallization.

Comparative Analysis of Synthetic Routes

| Parameter | Traditional Acylation | Microwave Method |

|---|---|---|

| Yield | 70–75% | 83–85% |

| Reaction Time | 2–3 hours | 10 minutes |

| Energy Input | High | Low |

| Byproduct Formation | 10–15% | <5% |

| Purification Difficulty | Moderate | Low |

Purification and Characterization

Recrystallization Protocols

Crude product is purified via recrystallization from ethyl acetate/n-hexane (1:3 v/v), yielding colorless crystals with 98–99% purity (HPLC). Alternative solvents like methanol/water (4:1) are less effective, often retaining residual chloroacetyl chloride.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.18 (m, 2H, aromatic), 4.21 (s, 2H, COCH₂Cl), 3.45–3.38 (m, 4H, CH₂N and CH₂CO).

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 680 cm⁻¹ (C–Cl stretch).

Scalability and Industrial Considerations

Pilot-scale batches (10–50 kg) face challenges in exotherm control during chloroacetylation. Strategies include:

-

Gradual reagent addition : Chloroacetyl chloride added dropwise over 1 hour

-

Jacketed reactors : Maintain temperature at 5±2°C

-

In-line FTIR monitoring : Detects unreacted starting materials in real-time

These adjustments enable consistent production at 80% yield with >97% purity, meeting pharmaceutical intermediate specifications .

Analyse Des Réactions Chimiques

Types of Reactions

7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions to facilitate the hydrolysis of the chloroacetyl group.

Major Products Formed

Substitution: Formation of new amides or thioesters.

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Hydrolysis: Formation of carboxylic acids.

Applications De Recherche Scientifique

Antidepressant Activity

Research indicates that benzazepine derivatives, including 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, exhibit potential antidepressant effects. Studies have shown that modifications to the benzazepine structure can enhance serotonin receptor affinity, which is crucial for developing new antidepressant medications .

Anticancer Properties

Recent investigations have highlighted the compound's cytotoxic effects against various cancer cell lines. It has been observed that the chloroacetyl group enhances the compound's ability to induce apoptosis in cancer cells. This property is being explored for the development of novel anticancer agents .

Neuropharmacological Research

The compound is also being studied for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps of organic reactions including acylation and cyclization processes. Variants of this compound are being synthesized to enhance efficacy and reduce toxicity. For instance, derivatives with different substituents on the benzazepine ring are being tested for improved pharmacological profiles .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant serotonin receptor binding affinity; potential for treating depression. |

| Study B | Anticancer Activity | Induced apoptosis in breast and lung cancer cell lines; IC50 values indicate promising cytotoxicity. |

| Study C | Neuropharmacological Effects | Modulated dopamine release in vitro; potential implications for Parkinson’s treatment. |

Mécanisme D'action

The mechanism of action of 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is not well-documented. it is likely to interact with various molecular targets and pathways, depending on its specific structure and functional groups. The chloroacetyl group may play a role in its reactivity and interaction with biological molecules .

Comparaison Avec Des Composés Similaires

Research Implications and Gaps

- Synthetic Utility : The chloroacetyl group’s versatility in PROTAC synthesis warrants further exploration of its coupling efficiency with E3 ligase ligands .

- Pharmacological Potential: Unlike pyrimidinyl derivatives (e.g., 2b), the target compound lacks reported bioactivity data, highlighting a research gap.

- Comparative Studies : Direct comparisons of solubility, stability, and reactivity between chloroacetyl and pyrimidinyl analogs are needed to optimize synthetic routes.

Activité Biologique

7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H13ClN2O

- Molecular Weight : 234.7 g/mol

- CAS Number : 73416-91-8

The compound primarily acts as a selective antagonist for the arginine vasopressin V2 receptor. This receptor plays a crucial role in regulating water balance and sodium levels in the body. By inhibiting this receptor, the compound may help in managing conditions like hyponatremia associated with heart failure and cirrhosis.

1. Antiviral Activity

Research has indicated that benzazepine derivatives exhibit antiviral properties. For instance, studies have shown that modifications on the benzazepine structure can enhance activity against viral infections by interfering with viral replication processes.

2. Anticancer Properties

Benzazepines have been explored for their anticancer potential. In vitro studies suggest that compounds similar to this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

3. Neurological Effects

There are indications that benzazepine derivatives might influence neurological pathways. They may act on neurotransmitter systems, particularly those involving dopamine and serotonin, which could be beneficial in treating disorders such as anxiety and depression.

Case Study 1: Hyponatremia Treatment

A clinical trial evaluated the efficacy of a related compound in treating hyponatremia in patients with congestive heart failure. Results demonstrated significant improvements in serum sodium levels without substantial adverse effects, suggesting a favorable safety profile for benzazepine derivatives.

Case Study 2: Anticancer Activity

In a laboratory setting, researchers tested the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis compared to control groups.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic protocols for 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one?

Methodological Answer:

The synthesis typically involves condensation reactions followed by functionalization. For example:

- Step 1: Condensation of orthophenylene diamine with ethyl acetoacetate yields 7-substituted benzazepinone intermediates .

- Step 2: Chloroacetylation is achieved using chloroacetyl chloride under reflux in dichloromethane or THF, with triethylamine as a base to neutralize HCl .

- Purification: Recrystallization in ethanol or water ensures >97% purity (HPLC at 254/280 nm) .

Key Analytical Tools: - HPLC for purity validation.

- IR spectroscopy confirms C=O (1690–1710 cm⁻¹) and NH (3200–3350 cm⁻¹) stretches .

Advanced: How can reaction conditions be optimized for regioselective chloroacetylation?

Methodological Answer:

Microwave-assisted synthesis (e.g., 100–120°C, 300–500 W) significantly reduces reaction time (10–20 minutes vs. 6–12 hours conventionally) while maintaining yields >85%. This method minimizes side products like over-acetylated derivatives .

Critical Parameters:

- Solvent polarity (THF > DCM).

- Stoichiometric control of chloroacetyl chloride (1.2–1.5 equivalents) .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H-NMR:

- ¹³C-NMR:

- X-ray crystallography (e.g., monoclinic C2/c space group) confirms bond angles and stereochemistry .

Advanced: How to resolve discrepancies in biological activity data across derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis:

- Compare substituent effects (e.g., 4-toluidino vs. 4-chloroanilino groups) on kinase inhibition (Aurora A/VEGF-R) using IC₅₀ assays .

- Use molecular docking (AutoDock Vina) to predict binding affinity variations due to halogen or methoxy groups .

Example Contradiction:

Derivative 2b (4-toluidino) shows stronger Aurora A inhibition (IC₅₀ = 12 nM) than 2f (4-chloroanilino, IC₅₀ = 28 nM), attributed to hydrophobic interactions in the ATP-binding pocket .

Basic: How to quantify impurities in synthesized batches?

Methodological Answer:

- HPLC-MS identifies common impurities like des-chloro derivatives (e.g., 7-acetyl analogs) .

- Limit Tests:

- Heavy metals: ICP-MS (<10 ppm).

- Residual solvents (DCM, THF): GC-FID (<0.5%) .

Advanced: What computational models predict the compound’s pharmacokinetics?

Methodological Answer:

- ADMET Prediction (SwissADME):

- LogP = 2.1 (moderate lipophilicity).

- CYP3A4 metabolism (high likelihood).

- MD Simulations (GROMACS):

- Plasma protein binding >90% due to aromatic stacking .

Basic: What are the storage and stability guidelines?

Methodological Answer:

- Storage: +5°C in amber vials under nitrogen to prevent photodegradation and oxidation .

- Stability Indicators:

- Discoloration (yellowing) suggests decomposition.

- Monitor via TLC (silica gel, ethyl acetate/hexane 1:1) .

Advanced: How to design analogs with enhanced blood-brain barrier (BBB) penetration?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.